Hydrogen-Bond Donor/Acceptor Profile: Diethylaminosulfonyl vs. Methylsulfonylamino Benzamides
The target compound possesses a distinct hydrogen-bond donor/acceptor configuration relative to sematilide, a clinically studied analog. The diethylaminosulfonyl group introduces 2 hydrogen-bond donors (sulfonamide NH + benzamide NH) and 5 acceptors (three sulfonyl oxygens + two amide oxygens), compared to sematilide's methylsulfonylamino group which presents 3 donors and 4 acceptors [1]. This difference directly impacts predicted membrane permeability and off-target promiscuity as estimated by TPSA and H-bond metrics .
| Evidence Dimension | Hydrogen-bond donor/acceptor count and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5, TPSA = 78.1 Ų (CAS 1052509-68-8, hydrochloride salt) [1] |
| Comparator Or Baseline | Sematilide (CAS 101526-83-4): HBD = 3, HBA = 4, TPSA = 84.2 Ų (free base) |
| Quantified Difference | ΔHBD = -1, ΔHBA = +1, ΔTPSA ≈ -6.1 Ų (lower TPSA predicts higher passive permeability for target compound) |
| Conditions | Computed physicochemical descriptors; TPSA calculated by standard fragment-based method (Ertl et al.). |
Why This Matters
A lower TPSA combined with reduced H-bond donor count predicts superior passive membrane permeability for the target compound relative to sematilide, which is a critical selection criterion for cell-based assays where intracellular target access is required.
- [1] Kuujia.com. 4-(Diethylsulfamoyl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride, CAS 1052509-68-8. Computed Properties. Accessed April 2026. View Source
